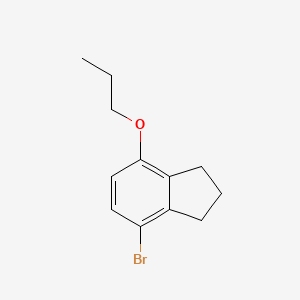

4-Bromo-7-propoxy-2,3-dihydro-1H-indene

Description

Contextualization of Halogenated Dihydroindene Scaffolds in Organic Synthesis

Halogenated dihydroindene scaffolds are valuable intermediates in organic synthesis. The presence of a halogen, such as bromine, on the aromatic ring provides a reactive handle for a variety of cross-coupling reactions and other functional group transformations. This versatility allows chemists to construct more complex molecular architectures, making halogenated indenes key building blocks in the synthesis of new materials and biologically active molecules. The bromine atom in these scaffolds can be substituted with various nucleophiles, enabling the creation of a diverse library of derivatives.

Significance of Propoxy-Substituted Indene (B144670) Frameworks in Chemical Research

The incorporation of a propoxy group into an indene framework can significantly influence the molecule's physical and chemical properties. The propoxy group, being larger and more lipophilic than a methoxy (B1213986) or ethoxy group, can impact solubility, crystallinity, and intermolecular interactions. In the context of medicinal chemistry, such modifications can affect how a molecule interacts with biological targets. Research on related structures, such as those with methoxy groups, has shown that these substituents play a crucial role in the binding affinity and specificity of the compound towards its target.

Overview of Research Gaps and Objectives for 4-Bromo-7-propoxy-2,3-dihydro-1H-indene

While research exists on analogous compounds, there is a notable lack of specific studies focused exclusively on this compound. The primary research gap is the comprehensive characterization of this compound and the exploration of its synthetic utility. Key objectives for future research would include the development of efficient synthetic routes, a thorough investigation of its chemical reactivity, and an evaluation of its potential applications based on the properties conferred by the bromo and propoxy substituents.

Scope and Methodological Approach of the Academic Investigation

A systematic investigation of this compound would necessitate a multi-faceted approach. This would begin with its synthesis, likely adapting known methods for similar halogenated indenes. Following successful synthesis, a detailed characterization using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography would be essential. Subsequent studies would focus on exploring its reactivity in various chemical transformations to establish its profile as a synthetic intermediate.

Structure

2D Structure

3D Structure

Properties

CAS No. |

820238-25-3 |

|---|---|

Molecular Formula |

C12H15BrO |

Molecular Weight |

255.15 g/mol |

IUPAC Name |

4-bromo-7-propoxy-2,3-dihydro-1H-indene |

InChI |

InChI=1S/C12H15BrO/c1-2-8-14-12-7-6-11(13)9-4-3-5-10(9)12/h6-7H,2-5,8H2,1H3 |

InChI Key |

VZLUWECUXQUUGM-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C2CCCC2=C(C=C1)Br |

Origin of Product |

United States |

Reaction Mechanisms and Kinetics Pertaining to 4 Bromo 7 Propoxy 2,3 Dihydro 1h Indene

Mechanistic Investigations of Bromination Reactions on the Dihydroindene Core

The bromination of an aromatic ring, such as the one in the 2,3-dihydro-1H-indene system, can proceed through different mechanisms, primarily electrophilic aromatic substitution or radical pathways. The predominant mechanism is determined by the reaction conditions.

Electrophilic aromatic substitution (EAS) is the classic method for halogenating an aromatic ring. libretexts.org The reaction proceeds via a two-step mechanism: the initial attack by the aromatic ring on an electrophile, followed by the restoration of aromaticity. masterorganicchemistry.com For bromination, a strong electrophile, typically a bromonium ion (Br+), is required. This is generated by reacting molecular bromine (Br₂) with a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). lumenlearning.comfiveable.me

The mechanism involves:

Activation of the Electrophile: The Lewis acid polarizes the Br-Br bond, creating a highly electrophilic bromine species. lumenlearning.comyoutube.com

Nucleophilic Attack: The π-electron system of the benzene (B151609) ring acts as a nucleophile, attacking the electrophilic bromine. This step is the rate-determining step as it disrupts the stable aromatic system to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. libretexts.orgmasterorganicchemistry.com

Deprotonation: A weak base, often [FeBr₄]⁻, removes a proton from the carbon atom bearing the bromine, restoring the aromatic ring and regenerating the Lewis acid catalyst. youtube.com

In the context of a substituted 2,3-dihydro-1H-indene precursor (like 7-propoxy-2,3-dihydro-1H-indene), the regiochemical outcome of bromination is directed by the existing substituents. The fused alkyl ring and the propoxy group are both electron-donating groups, which activate the aromatic ring towards electrophilic attack and direct the incoming electrophile to the ortho and para positions. The position of bromination to form the 4-bromo isomer is consistent with these directing effects.

Alternatively, halogenation can occur via a free-radical chain mechanism, particularly under UV light or at high temperatures. wikipedia.orgbyjus.com This pathway does not typically halogenate the aromatic ring itself but rather targets positions adjacent to the ring, known as benzylic positions. For the 2,3-dihydro-1H-indene core, the C1 and C3 positions are benzylic.

The free-radical mechanism consists of three stages: byjus.comlibretexts.org

Initiation: Homolytic cleavage of the bromine molecule (Br₂) by UV light or heat to produce two bromine radicals (Br•). byjus.com

Propagation: A bromine radical abstracts a hydrogen atom from a benzylic position to form hydrogen bromide (HBr) and a stable benzylic radical. This organic radical then reacts with another Br₂ molecule to form the brominated product and a new bromine radical, which continues the chain. byjus.comyoutube.com

Termination: The reaction ceases when two radicals combine in various possible ways. libretexts.org

While this mechanism is important for the functionalization of the aliphatic portion of indane derivatives, it is not the primary route for introducing bromine onto the aromatic ring to produce the "4-Bromo" isomer. researchgate.net Bromination is known to be significantly more selective than chlorination in radical reactions, heavily favoring the substitution of the most stable radical intermediate. masterorganicchemistry.com

| Feature | Electrophilic Aromatic Substitution (EAS) | Free-Radical Halogenation |

|---|---|---|

| Reaction Site | Aromatic Ring (e.g., C4, C5, C6) | Benzylic Positions (C1, C3) |

| Required Reagents | Br₂ and a Lewis Acid (e.g., FeBr₃) lumenlearning.com | Br₂ or N-Bromosuccinimide (NBS) wikipedia.org |

| Conditions | Typically dark, room or low temperature | UV light or heat, radical initiator byjus.com |

| Key Intermediate | Arenium Ion (Carbocation) libretexts.org | Benzylic Radical libretexts.org |

Mechanistic Aspects of Propoxy Group Introduction

The propoxy group is an ether linkage, and its introduction onto the dihydroindene skeleton, likely starting from a corresponding hydroxy-indane derivative, is typically achieved via nucleophilic substitution.

The Williamson ether synthesis is a widely used and effective method for preparing ethers. byjus.com It proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. wikipedia.orgmasterorganicchemistry.com The synthesis involves the reaction of an alkoxide ion with a primary alkyl halide. byjus.com

For the synthesis of 7-propoxy-2,3-dihydro-1H-indene (a precursor to or derivative of the target compound), the steps would be:

Deprotonation: A phenol (B47542), such as 4-bromo-7-hydroxy-2,3-dihydro-1H-indene, is treated with a strong base (e.g., sodium hydride, NaH) to deprotonate the hydroxyl group, forming a highly nucleophilic phenoxide ion. youtube.com

Nucleophilic Attack: The resulting phenoxide ion attacks a primary alkyl halide, such as 1-bromopropane (B46711) or 1-iodopropane. The attack occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon atom, displacing the halide leaving group from the backside. wikipedia.orgmasterorganicchemistry.com

This reaction is highly efficient for primary alkyl halides. The use of secondary or tertiary alkyl halides is generally avoided as they tend to favor elimination (E2) side reactions, leading to the formation of alkenes instead of the desired ether. wikipedia.org

| Stage | Description | Reactants | Mechanism |

|---|---|---|---|

| 1. Alkoxide Formation | Deprotonation of the precursor alcohol to form a potent nucleophile. | Phenolic precursor + Strong Base (e.g., NaH) | Acid-Base Reaction |

| 2. Nucleophilic Substitution | The alkoxide attacks the alkyl halide, forming the C-O ether bond and displacing the halide. | Alkoxide + Primary Alkyl Halide (e.g., 1-Bromopropane) | Sₙ2 Reaction wikipedia.org |

When alkylating a phenoxide ion, there is a potential competition between O-alkylation (forming an ether) and C-alkylation (forming a new C-C bond on the aromatic ring). The outcome is often dictated by whether the reaction is under kinetic or thermodynamic control. wikipedia.orglibretexts.org

Kinetic Control: The kinetic product is the one that forms the fastest, meaning it has the lowest activation energy. wikipedia.org For phenoxide alkylation, O-alkylation is generally the kinetically favored pathway. nih.gov Reactions under kinetic control are typically run at lower temperatures, are irreversible, and the product distribution is determined by the relative rates of formation. masterorganicchemistry.comlibretexts.org

Thermodynamic Control: The thermodynamic product is the most stable product. wikipedia.org C-alkylation products can sometimes be more thermodynamically stable than O-alkylation products. Reactions under thermodynamic control are reversible, usually conducted at higher temperatures, and allow the system to reach equilibrium, favoring the formation of the most stable product regardless of how fast it is formed. libretexts.orglibretexts.org

To ensure the selective synthesis of the propoxy ether (O-alkylation), reaction conditions are chosen to favor kinetic control. This typically involves using a polar aprotic solvent and carefully controlling the temperature to prevent the reversal of the O-alkylation and subsequent rearrangement to the C-alkylated product. nih.gov

| Control Type | Favored Product | Typical Conditions | Governing Factor |

|---|---|---|---|

| Kinetic | O-Alkylation (Ether) nih.gov | Low Temperature, Irreversible libretexts.org | Rate of Reaction (Lowest Activation Energy) wikipedia.org |

| Thermodynamic | C-Alkylation (if more stable) | High Temperature, Reversible libretexts.org | Product Stability (Lowest Gibbs Free Energy) wikipedia.org |

Stereochemical Outcomes and Control in Synthetic Transformations

Stereochemistry is a fundamental aspect of chemical synthesis, influencing the properties of the final molecule. rijournals.com The 2,3-dihydro-1H-indene scaffold itself is achiral. However, the introduction of a substituent at the C1 or C3 position, for instance through a radical bromination reaction, would create a chiral center.

If a reaction creates a new stereocenter in an achiral starting material without the influence of any chiral substance, a 50:50 mixture of enantiomers (a racemic mixture) will be formed. Achieving control over the stereochemical outcome requires specific strategies: rijournals.com

Substrate Control: This occurs when an existing stereocenter within the molecule directs the stereochemistry of a newly forming center. youtube.com For a substituted indane derivative that is already chiral, the existing stereocenter can sterically hinder one face of the molecule, leading to a diastereoselective reaction.

Auxiliary Control: This strategy involves temporarily attaching a chiral group (an auxiliary) to the substrate. youtube.com This auxiliary directs the stereochemistry of a subsequent reaction and is then removed, leaving a final product with high enantiomeric purity.

Catalyst Control: The use of a chiral catalyst can create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. This is a cornerstone of modern asymmetric synthesis. organic-chemistry.org

Diastereoselectivity and Enantioselectivity Considerations

The stereochemical outcomes of reactions involving 4-bromo-7-propoxy-2,3-dihydro-1H-indene are of significant interest, particularly in the synthesis of complex molecules with defined three-dimensional structures. While direct studies on this specific substrate are lacking, insights can be drawn from analogous systems, such as substituted indolines and styrenes.

For instance, copper-hydride (CuH) catalyzed reactions have emerged as powerful tools for the diastereo- and enantioselective functionalization of unsaturated systems. nih.gov In the context of 2,3-disubstituted indolines, which share a structural resemblance to the dihydroindene core, CuH-catalyzed methods have enabled the synthesis of cis-isomers with high selectivity. nih.gov This suggests that reactions at the 2- and 3-positions of the dihydroindene ring of this compound could potentially be controlled to favor specific diastereomers. The choice of catalyst, ligand, and reaction conditions would be crucial in dictating the stereochemical course of such transformations.

Enantioselective synthesis of related heterocyclic frameworks, such as 2,3-disubstituted piperidines and C1-substituted tetrahydroisoquinolines, has been achieved through asymmetric copper-catalyzed cyclizative aminoboration. nih.gov These methods often exhibit broad substrate scope and excellent functional group compatibility, indicating that similar strategies could be applicable to derivatives of this compound to access chiral products with high enantiomeric excess. nih.gov The development of enantioselective reactions for this compound would be highly valuable for applications in medicinal chemistry and materials science.

Influence of Substrate Structure on Reaction Pathways

The reactivity of this compound is significantly influenced by the electronic properties of its substituents on the aromatic ring. The interplay between the electron-donating propoxy group and the electron-withdrawing but ortho-, para-directing bromo group governs the regioselectivity of electrophilic aromatic substitution (EAS) reactions.

The propoxy group is a strong activating group due to the resonance donation of its lone pair of electrons to the benzene ring, directing incoming electrophiles to the ortho and para positions. libretexts.orglumenlearning.com Conversely, the bromine atom is a deactivating group due to its inductive electron-withdrawing effect, yet it also directs incoming electrophiles to the ortho and para positions due to resonance. libretexts.orglumenlearning.com In this compound, these effects would combine to influence the position of further substitution on the aromatic ring.

Table 1: Predicted Directing Effects of Substituents in Electrophilic Aromatic Substitution on this compound

| Substituent | Position | Electronic Effect | Directing Influence |

| 7-Propoxy | 7 | Activating (Resonance) | Ortho, Para |

| 4-Bromo | 4 | Deactivating (Inductive), Ortho, Para-directing (Resonance) | Ortho, Para |

The steric bulk of the propoxy group and the dihydroindene scaffold itself will also play a crucial role in determining the reaction pathway, potentially favoring substitution at less hindered positions.

Furthermore, the bromine atom provides a handle for various cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govmdpi.comnih.gov The efficiency and outcome of such reactions would be influenced by the electronic environment of the C-Br bond, which is modulated by the propoxy group. Computational studies on related systems have shown that the nature of the substituents can affect the energetics of the oxidative addition and transmetalation steps in the catalytic cycle. researchgate.netrsc.org

Nucleophilic aromatic substitution (NAS) is another potential reaction pathway, involving the displacement of the bromide. nih.govmasterorganicchemistry.comlibretexts.org Generally, NAS reactions are facilitated by strong electron-withdrawing groups ortho or para to the leaving group. masterorganicchemistry.com In the case of this compound, the presence of the activating propoxy group would likely disfavor a classical SNAr mechanism. However, under forcing conditions or with specific catalytic systems, nucleophilic substitution at the bromine-bearing carbon might be achievable.

Computational Mechanistic Studies of this compound Reactions

Transition State Characterization and Reaction Energy Profiles

Computational chemistry allows for the detailed characterization of transition state structures and the calculation of reaction energy profiles, providing crucial insights into the feasibility and kinetics of a proposed reaction mechanism. nih.govnih.gov For any reaction involving this compound, computational methods could be used to:

Model Reaction Pathways: Different potential reaction pathways, such as various isomers formed during electrophilic substitution, can be modeled to determine the most energetically favorable route.

Identify Transition States: The geometry and energy of transition states can be calculated, allowing for the determination of activation barriers. A lower activation barrier corresponds to a faster reaction rate.

Analyze Reaction Intermediates: The stability of any intermediates, such as the sigma complex in electrophilic aromatic substitution or intermediates in a palladium-catalyzed cross-coupling cycle, can be assessed.

For example, in a hypothetical Suzuki-Miyaura coupling reaction, DFT calculations could be used to model the oxidative addition of the C-Br bond to a palladium(0) catalyst, the subsequent transmetalation with an organoboron reagent, and the final reductive elimination to yield the coupled product. The calculated energy profile would reveal the rate-determining step of the reaction.

Table 2: Hypothetical Reaction Energy Profile Data for a Reaction of this compound (Illustrative)

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| 0 | Reactants | 0.0 |

| 1 | Transition State 1 | +15.2 |

| 2 | Intermediate 1 | +5.7 |

| 3 | Transition State 2 | +22.5 |

| 4 | Products | -10.8 |

This table is for illustrative purposes only and does not represent actual experimental or calculated data.

Frontier Molecular Orbital (FMO) Analysis of Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding and predicting chemical reactivity. imperial.ac.ukacs.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

For this compound, FMO analysis could be used to:

Predict Sites of Electrophilic and Nucleophilic Attack: The distribution of the HOMO and LUMO across the molecule can indicate the most likely sites for reaction. The region of the molecule with the highest HOMO density is typically the site of electrophilic attack, while the region with the highest LUMO density is the site of nucleophilic attack.

Rationalize Regioselectivity: In electrophilic aromatic substitution, the relative energies and orbital coefficients of the HOMO can explain the observed ortho, para, or meta directing effects of the substituents.

Understand Cycloaddition Reactions: In potential cycloaddition reactions involving the dihydroindene core, the symmetry and energy of the frontier orbitals of both reacting partners would determine whether the reaction is allowed and what the expected stereochemical outcome would be.

The interaction between the HOMO of the aromatic ring of this compound and the LUMO of an incoming electrophile would govern the course of electrophilic substitution. The electron-donating propoxy group would be expected to raise the energy of the HOMO, making the ring more nucleophilic and thus more reactive towards electrophiles, while also influencing the distribution of the HOMO to favor attack at the ortho and para positions.

Advanced Spectroscopic and Spectrometric Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone technique for determining the precise three-dimensional structure of organic molecules in solution. researchgate.net For 4-Bromo-7-propoxy-2,3-dihydro-1H-indene, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments provides a complete assignment of all proton and carbon signals, confirming the connectivity and spatial arrangement of atoms within the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons, the aliphatic protons of the five-membered ring, and the protons of the n-propoxy group. docbrown.infochegg.com The bromine atom and the propoxy group on the aromatic ring significantly influence the chemical shifts of the aromatic protons due to their electronic effects. docbrown.info Similarly, the ¹³C NMR spectrum provides information on each unique carbon environment within the molecule. cdnsciencepub.comcapes.gov.br

| Proton Environment | Expected ¹H Chemical Shift (ppm) | Expected Multiplicity |

| Aromatic (Ar-H) | 6.5 - 7.5 | Doublet, Doublet |

| Propoxy (O-CH₂) | 3.8 - 4.1 | Triplet |

| Dihydroindene (Benzylic CH₂) | 2.8 - 3.1 | Triplet |

| Dihydroindene (Aliphatic CH₂) | 2.0 - 2.3 | Multiplet |

| Propoxy (CH₂-CH₃) | 1.7 - 2.0 | Sextet |

| Propoxy (CH₃) | 0.9 - 1.2 | Triplet |

| Note: This table represents predicted values based on general principles and data from analogous structures. Actual experimental values may vary. |

While 1D NMR provides initial data, complex structures often result in overlapping signals that require multi-dimensional techniques for full resolution and assignment. researchgate.net These experiments correlate signals from different nuclei, revealing the bonding framework and spatial relationships. bitesizebio.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would establish the connectivity within the propoxy chain (CH₃-CH₂-CH₂) and the dihydroindene aliphatic chain (benzylic CH₂-CH₂).

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These 2D techniques correlate proton signals with the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons over two to three bonds. Key HMBC correlations would include the link between the propoxy methylene (B1212753) protons (O-CH₂) and the aromatic carbon at C-7, and the correlations from the benzylic protons of the indene (B144670) ring to the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. NOESY is particularly useful for determining stereochemistry and the spatial arrangement of substituents. For this molecule, it could confirm the proximity of the propoxy group's protons to the aromatic proton at the C-6 position.

| Technique | Purpose for this compound |

| COSY | Establishes ¹H-¹H coupling networks within the propoxy and dihydroindene aliphatic moieties. |

| HMQC/HSQC | Correlates each proton signal to its directly bonded carbon atom. |

| HMBC | Confirms the connectivity between fragments, such as the attachment of the propoxy group to the aromatic ring and the fusion of the five-membered ring. |

| NOESY | Reveals through-space proximities, confirming the spatial arrangement of the propoxy group relative to the indene core. |

Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance without the need for an identical analytical standard of the analyte. researchgate.net The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. researchgate.net

For assessing the purity of this compound, a known amount of a stable, non-interfering internal standard is added to a precisely weighed sample of the compound. nih.gov By comparing the integral of a well-resolved signal from the analyte with the integral of a signal from the internal standard, the absolute quantity and purity of the product can be calculated with high accuracy and precision. researchgate.netacs.org This method is also invaluable for monitoring the progress of a chemical reaction by analyzing aliquots from the reaction mixture over time to determine the consumption of reactants and the formation of products. nih.gov

While solution-state NMR provides information on the averaged structure of a molecule, solid-state NMR (ssNMR) spectroscopy characterizes molecules in their solid, crystalline form. This technique is particularly important for identifying and characterizing different crystalline forms (polymorphs), which can have distinct physical properties. ssNMR spectra are typically broader than solution spectra, but they provide critical information about the molecular conformation and packing in the crystal lattice. For this compound, ssNMR could be used to study its crystalline structure, identify potential polymorphs, and understand intermolecular interactions in the solid state.

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which allows for the calculation of its elemental composition. nih.gov This technique is sufficiently accurate to distinguish between compounds that have the same nominal mass but different molecular formulas.

ESI and APCI are "soft" ionization techniques that are ideal for analyzing organic molecules like this compound. They typically generate protonated molecular ions [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. acs.org This allows for the clear determination of the molecular weight.

Given the molecular formula C₁₂H₁₄BrO, the presence of bromine is readily identifiable from its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), which results in two major peaks in the mass spectrum separated by two mass units (e.g., [M+H]⁺ and [M+2+H]⁺).

| Ion | Expected m/z (⁷⁹Br) | Expected m/z (⁸¹Br) |

| [M]⁺ | 253.0255 | 255.0235 |

| [M+H]⁺ | 254.0333 | 256.0313 |

| [M+Na]⁺ | 276.0153 | 278.0132 |

| Note: These values are calculated theoretical masses for the specified ions. |

Tandem mass spectrometry (MS/MS) is a powerful tool for structural analysis. In an MS/MS experiment, the molecular ion of interest is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule and confirms its structure.

For this compound, key fragmentation pathways would likely involve:

Loss of the propoxy group: Cleavage of the ether bond could lead to the loss of a propoxy radical (•OC₃H₇) or a propene molecule (C₃H₆) via rearrangement.

Loss of the bromine atom: Cleavage of the C-Br bond would result in a fragment ion corresponding to the 7-propoxy-2,3-dihydro-1H-indenyl cation.

Cleavage within the aliphatic ring: Fragmentation of the five-membered ring can also occur.

Analyzing these fragmentation pathways provides conclusive evidence for the identity and structure of the parent compound.

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Identification

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques used to identify functional groups and probe molecular structure by measuring the vibrational modes of a molecule.

The vibrational spectrum of this compound would be dominated by characteristic bands corresponding to its constituent parts.

Bromo Moiety (C-Br): The carbon-bromine stretching vibration is typically observed in the far-infrared region, usually between 500 and 600 cm⁻¹. This peak is often weak in IR but can be more prominent in Raman spectra. Its exact position can be influenced by the substitution pattern on the aromatic ring.

Propoxy Moiety (C-O-C and C-H): The propoxy group would exhibit several characteristic vibrations. The asymmetric C-O-C stretching vibration would appear as a strong band in the IR spectrum, typically around 1250-1200 cm⁻¹. The symmetric stretch is often weaker and appears at a lower wavenumber. Additionally, the C-H stretching vibrations of the propyl chain's CH₂, and CH₃ groups would be prominent in the 2850-2960 cm⁻¹ region.

Aromatic and Dihydroindene Core: The spectrum would also show C=C stretching vibrations of the aromatic ring in the 1600-1450 cm⁻¹ region and C-H out-of-plane bending vibrations that are indicative of the substitution pattern on the benzene (B151609) ring.

Table 2: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| C-H Stretch (sp³) | Propoxy, Dihydroindene | 2850 - 2960 | Strong | Medium |

| C-H Stretch (sp²) | Aromatic Ring | 3000 - 3100 | Medium | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong | Strong |

| C-O-C Asymmetric Stretch | Propoxy Ether | 1200 - 1250 | Strong | Weak |

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

To perform SCXRD, a suitable single crystal of this compound would need to be grown. The diffraction data collected from this crystal would allow for the unambiguous determination of its molecular structure. This includes precise bond lengths, bond angles, and torsion angles, confirming the connectivity and the conformation adopted in the solid state. For example, the planarity of the aromatic ring and the specific puckering of the five-membered ring would be determined with high precision. nih.gov A similar analysis on 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one revealed a nearly planar dihydroindene moiety with a slight twist in the saturated part of the five-membered ring. nih.gov

Beyond the structure of a single molecule, SCXRD reveals how molecules arrange themselves in the crystal lattice. This crystal packing is governed by a variety of intermolecular forces. In the case of this compound, several key interactions would be anticipated:

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms (like the oxygen of the propoxy group) on neighboring molecules.

π-π Stacking: The aromatic rings could stack on top of one another, an interaction driven by electrostatic and dispersion forces.

C-H···π Interactions: The C-H bonds of the aliphatic portions of the molecule can interact with the electron-rich π-system of the aromatic ring of an adjacent molecule.

Computational and Theoretical Chemical Investigations of 4 Bromo 7 Propoxy 2,3 Dihydro 1h Indene

Conformational Analysis and Potential Energy Landscapes

The three-dimensional structure of a molecule is not static. Different spatial arrangements of atoms, known as conformations, can exist due to rotation around single bonds. Conformational analysis aims to identify the stable conformations and the energy barriers between them.

The conformational space of 4-Bromo-7-propoxy-2,3-dihydro-1H-indene is primarily defined by the puckering of the five-membered dihydroindene ring and the rotation around the single bonds of the propoxy group. The five-membered ring in indane derivatives is not planar and can adopt "envelope" or "twist" conformations. rsc.org The propoxy group has two key dihedral angles that determine its orientation relative to the aromatic ring.

To explore the potential energy surface (PES), a systematic search is performed where these dihedral angles are varied incrementally, and the energy of the molecule is calculated at each point. longdom.orglibretexts.org This process generates a map of the energy landscape, revealing the low-energy valleys that correspond to stable conformers (energy minima) and the hills that represent the energy barriers to interconversion. libretexts.orgwikipedia.org

From the exploration of the conformational space, several low-energy conformers can be identified. Each of these corresponds to a local minimum on the potential energy surface. To find the most stable conformation, the global minimum, the geometry of each of these local minima is fully optimized, and their energies are compared. iscnagpur.ac.inopenochem.org

For this compound, the stability of different conformers will be influenced by steric hindrance. For instance, conformations where the propoxy group is oriented away from the adjacent bromo-substituted part of the molecule are likely to be more stable. The most stable conformer, the global minimum, represents the most probable structure of the molecule at low temperatures.

Table 2: Relative Energies of Hypothetical Conformers of this compound (Note: These are illustrative values to demonstrate the outcome of a conformational analysis.)

| Conformer | Description | Relative Energy (kcal/mol) |

| A | Propoxy group extended away from the ring | 0.00 (Global Minimum) |

| B | Propoxy group folded over the aromatic ring | +1.5 |

| C | Different puckering of the five-membered ring | +2.8 |

Prediction and Validation of Spectroscopic Properties

Computational chemistry provides powerful tools for the prediction of spectroscopic properties, offering a way to complement and guide experimental work. For novel or sparsely studied compounds like this compound, techniques such as Density Functional Theory (DFT) are invaluable for predicting Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. These predictions can aid in structural elucidation and the interpretation of experimental spectra.

Computational NMR Chemical Shift Prediction and Correlation

The prediction of NMR spectra through computational methods has become a cornerstone of structural analysis in organic chemistry. researchgate.net Density Functional Theory (DFT) calculations, particularly using methods like the Gauge-Including Atomic Orbital (GIAO) approach, can predict both ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. d-nb.infoscience.gov The process involves optimizing the molecular geometry of the compound and then calculating the nuclear shielding constants, which are subsequently converted to chemical shifts relative to a standard, typically tetramethylsilane (B1202638) (TMS). researchgate.net

For a molecule such as this compound, specific computational challenges arise. The presence of a bromine atom necessitates the use of basis sets that can adequately account for relativistic effects, which can influence the chemical shifts of nearby carbon atoms. researchgate.net Furthermore, the conformational flexibility of the propoxy group and the five-membered dihydroindene ring requires careful consideration, as different conformers can have distinct chemical shifts. Averaging the shifts based on the Boltzmann population of stable conformers often leads to more accurate predictions. d-nb.info

While no specific computational studies for this compound are publicly available, data from analogous structures, such as other substituted indanes, provide a strong basis for expected correlations. For instance, detailed NMR analysis of complex indane dimers like 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene has been performed, showing distinct signals for the aliphatic protons of the dihydroindene moiety. psu.eduresearchgate.net In such systems, the protons on the methylene (B1212753) groups (C1, C2, and C3) are diastereotopic and exhibit complex splitting patterns, which can be accurately modeled computationally.

A hypothetical correlation table between experimental and DFT-calculated chemical shifts for a related substituted indane is presented below to illustrate the expected accuracy. The calculations are typically performed using a functional like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)).

Table 1: Hypothetical Correlation of Experimental vs. Calculated ¹³C NMR Chemical Shifts for a Substituted Dihydro-1H-indene Analog

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| C1 | 32.5 | 32.1 | +0.4 |

| C2 | 25.8 | 25.5 | +0.3 |

| C3 | 30.1 | 29.8 | +0.3 |

| C3a | 144.2 | 143.9 | +0.3 |

| C4 | 115.0 (Br-substituted) | 114.5 | +0.5 |

| C5 | 128.9 | 128.7 | +0.2 |

| C6 | 125.4 | 125.1 | +0.3 |

| C7 | 155.6 (Alkoxy-substituted) | 155.2 | +0.4 |

| C7a | 140.7 | 140.3 | +0.4 |

| O-CH₂ | 70.3 | 69.9 | +0.4 |

| O-CH₂-CH₂ | 22.8 | 22.5 | +0.3 |

| O-CH₂-CH₂-CH₃ | 10.6 | 10.4 | +0.2 |

Vibrational Frequency Calculations and Spectral Assignment

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. researchgate.net DFT calculations are highly effective in predicting these vibrational frequencies, which aids in the assignment of experimental spectral bands to specific molecular motions. researchgate.net

For this compound, a theoretical vibrational analysis would reveal characteristic frequencies for its distinct functional groups. The calculations would typically be performed at the same level of theory as the geometry optimization. The resulting calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are commonly scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data.

Key vibrational modes for this compound would include:

Aromatic C-H stretching: Typically found in the 3100-3000 cm⁻¹ region.

Aliphatic C-H stretching: From the propoxy and dihydroindene moieties, appearing in the 3000-2850 cm⁻¹ range.

Aromatic C=C stretching: Bands of varying intensity between 1600 cm⁻¹ and 1450 cm⁻¹.

C-O-C stretching: Strong absorptions from the propoxy ether linkage, expected around 1250-1050 cm⁻¹.

C-Br stretching: A key vibration for this molecule, typically observed in the 600-500 cm⁻¹ region of the Raman spectrum, though it can be weak in the IR spectrum. researchgate.net

The table below presents a hypothetical assignment of calculated and scaled vibrational frequencies for the primary functional groups of this compound.

Table 2: Predicted Vibrational Frequencies and Assignments for this compound

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |

|---|---|---|

| 3210 | 3082 | Aromatic C-H stretch |

| 3055 | 2933 | Aliphatic C-H stretch (CH₂) |

| 1625 | 1560 | Aromatic C=C ring stretch |

| 1490 | 1430 | CH₂ scissoring |

| 1280 | 1229 | Aryl-O stretch (C-O) |

| 1105 | 1061 | Alkyl-O stretch (C-O) |

| 850 | 816 | C-H out-of-plane bend |

| 580 | 557 | C-Br stretch |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations extend theoretical investigations from static structures to the dynamic behavior of molecules. These methods are critical for understanding how a molecule like this compound might interact with biological targets and behave in different environments.

Ligand-Protein Interaction Modeling (Focused on the theoretical binding potential of the scaffold)

The 2,3-dihydro-1H-indene (indane) scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to a variety of biological targets with high affinity. This versatility makes the indane scaffold a valuable starting point for drug design.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein's active site. nih.gov For the this compound scaffold, docking studies against various protein families could reveal its theoretical binding potential. The bromo and propoxy substituents provide key features for interaction:

Aromatic Ring: The core phenyl ring can participate in π-π stacking and hydrophobic interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan).

Propoxy Group: This flexible, hydrophobic chain can fit into lipophilic pockets within a binding site. The ether oxygen can also act as a hydrogen bond acceptor.

Bromine Atom: The bromine can form halogen bonds, a type of non-covalent interaction with electron-donating atoms like oxygen or nitrogen in the protein backbone or side chains. It also adds to the lipophilicity of the aromatic ring.

For example, docking studies of substituted indole (B1671886) derivatives, which share structural similarities, have shown that bromo-substituents can significantly influence binding affinity to protein kinases like VEGFR-2. d-nb.info Similarly, various brassinosteroid analogs containing bromo-substituents have been docked into receptor complexes, showing that the halogen can modulate activity through specific interactions. nih.gov A hypothetical docking study of the 4-bromo-7-propoxy-indane scaffold into a generic kinase active site might reveal key interactions, as summarized in the table below.

Table 3: Hypothetical Ligand-Protein Interactions for the this compound Scaffold

| Interacting Ligand Moiety | Protein Residue Example | Interaction Type |

|---|---|---|

| Indane Aromatic Ring | Phe, Tyr | π-π Stacking |

| Propoxy Chain | Leu, Val, Ile | Hydrophobic Interaction |

| Propoxy Ether Oxygen | Gln, Asn (side chain) | Hydrogen Bond (Acceptor) |

| Bromine Atom | Carbonyl Oxygen (backbone) | Halogen Bond |

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights into conformational flexibility and the influence of the surrounding environment, such as a solvent. easychair.org An MD simulation of this compound would reveal how the molecule moves and changes shape in solution.

Conformational Flexibility: The primary sources of flexibility in this molecule are the five-membered dihydroindene ring and the n-propoxy side chain. The saturated five-membered ring is not planar and can adopt various "envelope" or "twist" conformations. MD simulations can map the energy landscape of these puckering motions. The propoxy chain has multiple rotatable bonds, and simulations would show the relative populations of different rotamers (e.g., anti vs. gauche conformations), which can be crucial for how the ligand fits into a binding pocket.

Solvent Effects: The interaction with solvent molecules profoundly affects a molecule's conformation and properties. MD simulations explicitly model the solvent (e.g., water or a non-polar solvent like p-xylene), allowing for the observation of how solvent molecules arrange around the solute. researchgate.net For a molecule with both hydrophobic (the aromatic ring, alkyl chain) and polar (the ether oxygen, bromine atom) regions, the solvent organization is complex. In water, hydrophobic hydration would occur, where water molecules form an ordered "cage" around the non-polar parts. This ordering has entropic costs and influences the molecule's solubility and tendency to bind with protein targets. Mixed-solvent MD simulations, which use a combination of water and organic probes, can even be used to identify potential "hotspots" on a molecule's surface that are favorable for binding. nih.gov

A typical MD simulation would track metrics like the Root Mean Square Deviation (RMSD) to assess structural stability and the Radius of Gyration (Rg) to measure the molecule's compactness over time, providing a quantitative measure of its dynamic behavior in different solvents.

Derivatization and Functionalization Strategies of 4 Bromo 7 Propoxy 2,3 Dihydro 1h Indene

Modification of the Bromine Moiety

The bromine atom on the aromatic ring is a key site for introducing molecular diversity. Its reactivity is characteristic of an aryl halide, enabling a range of substitution and coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike aliphatic SN2 reactions, the SNAr mechanism typically proceeds through a two-step addition-elimination pathway involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org

For an SNAr reaction to be effective, the aromatic ring must be rendered electron-deficient, typically by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate. masterorganicchemistry.com The propoxy group in 4-bromo-7-propoxy-2,3-dihydro-1H-indene is an electron-donating group, which would generally disfavor a classical SNAr reaction by destabilizing the anionic intermediate. Consequently, forcing conditions such as high temperatures, strong bases, or specialized catalytic systems would likely be required to achieve substitution with nucleophiles like amines, thiols, or alkoxides. nih.gov In some systems, pyridine (B92270) is known to be particularly reactive in SNAr reactions, especially when substituted at the ortho or para positions. wikipedia.org

Interestingly, the reactivity trend for the leaving group in SNAr reactions is often F > Cl > Br > I, which is contrary to the trend of C-X bond strength. masterorganicchemistry.com This indicates that the rate-determining step is typically the initial attack of the nucleophile on the ring, rather than the elimination of the halide. masterorganicchemistry.com

Transition metal-catalyzed cross-coupling reactions are powerful and versatile tools for forming carbon-carbon and carbon-heteroatom bonds, for which the 2010 Nobel Prize in Chemistry was awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki. wikipedia.org The aryl bromide of this compound is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: The Suzuki reaction couples an organohalide with an organoboron species, typically a boronic acid, using a palladium catalyst and a base. wikipedia.org It is widely used to form new carbon-carbon bonds, particularly for creating biaryl structures. wikipedia.orgnih.gov The catalytic cycle involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid (activated by the base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org A wide variety of solvents, including toluene, THF, and aqueous mixtures, can be used. wikipedia.org

| Parameter | Typical Reagents and Conditions | Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | wikipedia.orgbeilstein-journals.org |

| Ligand | Triphenylphosphine (PPh₃), dppf | beilstein-journals.org |

| Boron Reagent | Aryl-B(OH)₂, Alkenyl-B(OH)₂ | wikipedia.org |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | wikipedia.orgbeilstein-journals.org |

| Solvent | Toluene, THF, DMF, 1,4-Dioxane | wikipedia.org |

| Temperature | Room Temperature to 110 °C | beilstein-journals.org |

Stille Coupling: The Stille reaction involves the palladium-catalyzed coupling of an organohalide with an organotin compound (organostannane). wikipedia.orglibretexts.org A key advantage of this reaction is the stability of organostannanes to air and moisture. wikipedia.org The mechanism is similar to the Suzuki coupling, proceeding via oxidative addition, transmetalation, and reductive elimination. libretexts.org The reaction is compatible with a wide range of functional groups, though a major drawback is the toxicity of the tin reagents and byproducts. organic-chemistry.org

| Parameter | Typical Reagents and Conditions | Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | organic-chemistry.orgharvard.edu |

| Ligand | Triphenylphosphine (PPh₃), Triphenylarsine (AsPh₃) | harvard.edu |

| Tin Reagent | Aryl-Sn(n-Bu)₃, Alkenyl-Sn(n-Bu)₃ | wikipedia.org |

| Additives | CuI, LiCl (can accelerate the reaction) | organic-chemistry.orgharvard.edu |

| Solvent | Toluene, THF, DMF, NMP | nih.govharvard.edu |

| Temperature | 60 °C to 140 °C | nih.govharvard.edu |

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is highly stereoselective, typically yielding the trans isomer due to steric hindrance during the coupling process. youtube.com The mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination. youtube.com

| Parameter | Typical Reagents and Conditions | Reference |

|---|---|---|

| Catalyst | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ | wikipedia.orgyoutube.com |

| Alkene Partner | Styrene (B11656), Acrylates, Acrylonitrile | wikipedia.orgmasterorganicchemistry.com |

| Base | Triethylamine (Et₃N), K₂CO₃, NaOAc | wikipedia.orgyoutube.com |

| Solvent | DMF, Acetonitrile (B52724), Toluene | organic-chemistry.org |

| Temperature | 80 °C to 140 °C | wikipedia.org |

Sonogashira Coupling: The Sonogashira coupling is a reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgresearchgate.net It is a highly reliable method for constructing C(sp²)-C(sp) bonds. libretexts.org The reaction is typically carried out using a palladium(0) catalyst, a copper(I) salt (e.g., CuI), and an amine base such as triethylamine, which also serves as the solvent. organic-chemistry.org

| Parameter | Typical Reagents and Conditions | Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | researchgate.netlibretexts.org |

| Co-catalyst | Copper(I) iodide (CuI) | organic-chemistry.orgresearchgate.net |

| Alkyne Partner | Terminal alkynes (e.g., Phenylacetylene, 1-Hexyne) | organic-chemistry.org |

| Base/Solvent | Triethylamine (Et₃N), Diisopropylamine | organic-chemistry.orgresearchgate.net |

| Solvent (alternative) | Toluene, THF, DMF | researchgate.net |

| Temperature | Room Temperature to 100 °C | researchgate.netresearchgate.net |

Reductive debromination involves the replacement of the bromine atom with a hydrogen atom. This transformation can be achieved through several methods. Catalytic hydrogenation, using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas (H₂), is a common and effective technique. Other methods include the use of metal hydrides like lithium aluminum hydride (LiAlH₄) or tin hydrides, often in radical-based reactions.

Alterations of the Propoxy Chain

The 7-propoxy group offers a secondary site for functionalization, primarily through cleavage of the ether linkage or, more synthetically challenging, modification of the terminal propyl carbon.

Cleavage of the aryl-oxygen bond in the propoxy group can unmask a phenol (B47542), which is a valuable synthetic intermediate for further reactions.

Reductive Cleavage : Aryl alkyl ethers can undergo reductive cleavage. A classic method involves treating the ether with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). ucalgary.ca This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion on the alkyl carbon, yielding 7-hydroxy-4-bromo-2,3-dihydro-1H-indene and 1-bromopropane (B46711) (or 1-iodopropane). ucalgary.ca More modern approaches include nickel-catalyzed methods that can cleave the C-O bond, sometimes using the alkoxy group itself as an internal reductant, thus avoiding the need for an external reducing agent. rsc.orgresearchgate.net

Oxidative Cleavage : Oxidative methods can also be employed to cleave the ether bond. For example, certain enzymatic systems, such as fungal peroxygenases, can cleave alkyl aryl ethers to produce phenols and the corresponding aldehyde (propanal in this case). nih.gov Chemical oxidation using reagents like copper salts under an aerobic atmosphere can also achieve the cleavage of related ether structures. organic-chemistry.orgresearchgate.net

Direct functionalization of the terminal methyl group of the propoxy chain is challenging due to the inertness of the C-H bonds. A more practical and common strategy involves a two-step sequence:

Ether Cleavage : First, the propoxy group is cleaved to reveal the phenol (4-bromo-7-hydroxy-2,3-dihydro-1H-indene) using one of the methods described in section 6.2.1, such as treatment with HBr. ucalgary.ca

Re-alkylation : The resulting phenol can then be re-alkylated using a three-carbon electrophile that already contains the desired functionality. For example, reacting the phenoxide (formed by treating the phenol with a base like K₂CO₃) with a reagent such as 3-chloro-1-propanol (B141029) would introduce a terminal hydroxyl group. This new alcohol can then be further converted into other functional groups (e.g., azide, amine, ester) through standard organic transformations.

This cleavage and re-alkylation approach provides a reliable and versatile pathway for introducing a wide range of functionalities at the terminus of the side chain.

Functionalization of the Dihydroindene Core

The dihydroindene core of this compound provides several sites for functionalization, including the saturated five-membered ring and the aromatic ring. Advanced synthetic methodologies allow for precise modifications, leading to a wide array of derivatives with potentially enhanced biological profiles.

Regioselective C-H Functionalization

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering an atom-economical approach to modify complex molecules. For the dihydroindene core, regioselective C-H activation can be challenging but offers significant advantages in streamlining synthetic routes.

Palladium-catalyzed C-H activation is a prominent strategy. For instance, in related indoline (B122111) systems, a fully substituted urea (B33335) directing group on the nitrogen atom can direct palladium-catalyzed C-7 alkenylation. nih.gov This approach, which proceeds under mild oxidative conditions, could theoretically be adapted to the dihydroindene scaffold. By introducing a suitable directing group at a specific position, it may be possible to achieve regioselective functionalization of the aromatic C-H bonds of this compound.

Furthermore, diastereoselective C-H functionalization of related nitrogen heterocycles, such as N-carbamoyl tetrahydropyridines, has been achieved to furnish either cis- or trans-2,6-substituted piperidines. nih.gov These stereochemically complementary oxidative C-H functionalization reactions highlight the potential for controlling the stereochemistry of new substituents on the dihydroindene core.

Introduction of Additional Stereocenters

The creation of new stereocenters on the dihydroindene scaffold is crucial for exploring three-dimensional chemical space and optimizing interactions with biological targets. The existing chirality of the dihydroindene core can be leveraged to influence the stereochemical outcome of subsequent reactions.

Diastereoselective synthesis of trans-2,3-disubstituted-2,3-dihydroindoles has been accomplished through a formal [4+1] annulation using a sulfonium (B1226848) ylide. nih.gov This method, relying on Michael addition/substitution reactions, proceeds with excellent diastereoselectivity and allows for the introduction of various functional groups. nih.gov A similar strategy could potentially be applied to derivatives of this compound to introduce substituents at the C-2 and C-3 positions of the five-membered ring in a stereocontrolled manner.

Strategies for Aromatic Ring Functionalization

The bromine atom at the C-4 position of the aromatic ring is a key handle for a variety of functionalization reactions, most notably transition metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, including aryl, alkyl, and heteroaryl groups.

Palladium-catalyzed reactions are particularly useful. For example, palladium-catalyzed functionalization at the 2-position of 5- and 7-azaindoles has been demonstrated using Suzuki, Heck, and Stille reactions with moderate to high yields. capes.gov.br Similarly, the bromine atom of this compound can readily participate in such cross-coupling reactions.

The synthesis of a related compound, 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, is achieved through bromination of the corresponding dimethoxy derivative using N-bromosuccinimide (NBS). nih.gov This bromination serves as a primary step for further functionalization of the core structure. nih.gov This highlights that the introduction of the bromine atom is a strategic choice for enabling subsequent derivatization.

Synthesis of Analogs and Structural Homologs

The synthesis of analogs and structural homologs of this compound is essential for establishing structure-activity relationships (SAR) and exploring new chemical space.

Systematic Variation of Substituents for Structure-Property Relationship Studies (theoretical focus)

Systematic variation of the substituents on the dihydroindene scaffold allows for a detailed investigation of how different chemical features influence biological activity. This approach is fundamental to understanding the SAR of a compound series.

For example, in a study of morphinan (B1239233) analogues, the electronic characteristics of substituents on an isoquinoline (B145761) ring were found to be critical for modulating receptor affinity and functional activity. nih.gov Electron-withdrawing groups at a specific position induced higher receptor stimulation than electron-donating groups. nih.gov A similar theoretical approach can be applied to this compound. By systematically replacing the propoxy group with other alkoxy groups of varying chain length and branching, or by introducing different substituents on the aromatic ring through cross-coupling reactions, one can probe the effects of lipophilicity, steric bulk, and electronic properties on the target biological activity.

The following table illustrates a theoretical framework for systematic variation of substituents to establish SAR:

| Position of Variation | Type of Substituent | Rationale |

| C7-propoxy group | Alkoxy chains of varying length (methoxy, ethoxy, butoxy) | Investigate the effect of lipophilicity and steric bulk on activity. |

| C7-propoxy group | Branched alkoxy groups (isopropoxy, isobutoxy) | Probe the impact of steric hindrance near the binding pocket. |

| C4-bromo position | Aryl groups with electron-donating or -withdrawing substituents | Determine the influence of electronic effects on binding and efficacy. |

| C4-bromo position | Heteroaryl groups | Explore new interactions with the biological target and modulate solubility. |

| Dihydroindene Core | Introduction of substituents at C2 and C3 | Explore the three-dimensional chemical space and introduce new stereocenters. |

Diversity-Oriented Synthesis Approaches for Scaffold Exploration

Diversity-oriented synthesis (DOS) aims to generate structurally diverse molecules to explore large areas of chemical space and identify novel biological activities. Applying DOS principles to the this compound scaffold can lead to the discovery of new and unexpected biological functions.

One approach to DOS is the synthesis of indenes through various catalytic methods. For instance, a range of functionalized indene (B144670) derivatives can be synthesized from readily available starting materials like cinnamaldehydes and sulfonamides using a Brønsted acid-promoted reaction. organic-chemistry.org These resulting indenylsulfonamides can be further converted into other derivatives. organic-chemistry.org Such strategies allow for the rapid generation of a library of compounds with diverse substitution patterns.

The synthesis of indenes can also be achieved through palladium-catalyzed Suzuki coupling followed by ring-closing metathesis, starting from substituted phenols. organic-chemistry.org This method offers a controlled way to construct functionalized indene derivatives in excellent yields. organic-chemistry.org By employing combinatorial chemistry principles with these synthetic routes, a large library of analogs based on the this compound scaffold can be generated for high-throughput screening.

Applications As Synthetic Intermediates and Building Blocks

Role in the Construction of Complex Organic Architectures

There is no published research specifically detailing the use of 4-Bromo-7-propoxy-2,3-dihydro-1H-indene in the construction of complex organic architectures.

Precursor for Advanced Heterocyclic Compounds

No specific examples of this compound being used as a precursor for advanced heterocyclic compounds have been documented in scientific literature. In principle, the bromine atom could serve as a handle for introducing nitrogen, sulfur, or oxygen-containing rings through various coupling and cyclization strategies. For instance, related bromo-indazolone derivatives are key intermediates in the synthesis of complex heterocyclic drugs. nih.gov

Building Block for Polycyclic Systems

The utility of this compound as a building block for polycyclic systems has not been reported. Conceptually, the indane framework could be elaborated through annulation reactions, where additional rings are fused onto the existing structure. The bromo-substituent would be a logical site for initiating such transformations, for example, through intramolecular Heck reactions or other palladium-catalyzed cyclizations.

Integration into Natural Product Synthesis

Synthesis of Indene-Containing Natural Product Scaffolds

There are no documented instances of this compound being utilized in the synthesis of indene-containing natural product scaffolds. While many natural products feature the indane core, the specific propoxy and bromo substitution of this compound has not been reported as a key intermediate in any published total synthesis.

Methodological Contributions to Total Synthesis

Given the lack of its application in natural product synthesis, this compound has not made any methodological contributions to the field of total synthesis. The development of novel synthetic methods often arises from the challenges encountered during the construction of complex natural products.

Potential in Materials Science (Focus on chemical synthesis, not material performance)

The potential of this compound in materials science from a chemical synthesis perspective remains hypothetical. The bromo-functionality could, in theory, allow for its incorporation into polymeric structures through polymerization reactions like Suzuki polycondensation, potentially leading to materials with tailored electronic or photophysical properties. However, no such studies have been published.

Report on the Applications of this compound

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no specific, publicly available research detailing the use of this compound in the requested applications.

The specified topics for this article were:

Scaffolds for Supramolecular Assemblies

Extensive searches did not yield any studies, papers, or patents that describe the polymerization of this specific compound or its use as a foundational scaffold for creating supramolecular assemblies. The research that is available focuses on related, but structurally distinct, indene (B144670) derivatives for different applications, such as intermediates in organic synthesis or as inhibitors of biological processes.

Due to the absence of detailed research findings, data, or case studies directly related to this compound for these applications, it is not possible to generate a thorough, scientifically accurate article that adheres to the provided outline and quality standards. Constructing an article would require speculation or the use of information from unrelated compounds, which would be scientifically unsound.

Future Directions and Emerging Research Perspectives

Development of Novel and More Efficient Synthetic Methodologies for Indene (B144670) Derivatives

The synthesis of indene and its dihydro derivatives is a mature field, yet the pursuit of greater efficiency, sustainability, and complexity continues to drive innovation. oaepublish.com Modern synthetic chemistry is moving beyond classical methods towards more sophisticated and atom-economical strategies.

A significant area of development is the use of transition-metal catalysis. Gold(I)-catalyzed protocols have emerged for domino reactions that construct complex polycyclic systems, such as indeno[2,1-b]thiochromene derivatives, in good yields. nih.gov Similarly, rhodium(I) catalysts are effective for the reaction of 2-(chloromethyl)phenylboronic acid with alkynes to produce indene derivatives. researchgate.net Other earth-abundant and less toxic metals like iron(III) chloride have been successfully used to catalyze the reaction of N-benzylic sulfonamides with internal alkynes. researchgate.net Researchers at the University of Amsterdam have developed a sustainable catalyst for indene synthesis based on the abundant element cobalt, employing the concept of metalloradical catalysis to move away from expensive noble metals. sigmaaldrich.com Ruthenium-catalyzed ring-closing metathesis and platinum-catalyzed cycloisomerization of 1-alkyl-2-ethynylbenzenes are other notable modern methods. researchgate.net

C-H bond activation is another frontier, offering a direct and efficient route to functionalized indenes without the need for pre-functionalized starting materials. researchgate.net Gold(I) catalysis, for instance, has been shown to enable the direct C(sp3)-H activation of o-substituted aryl alkynes. researchgate.net

| Catalyst/Method | Description | Key Advantages | Reference |

|---|---|---|---|

| Gold(I) Catalysis | Catalyzes domino reactions and direct C(sp3)-H activation of aryl alkynes. | High efficiency, formation of complex structures. | nih.govresearchgate.net |

| Cobalt-based Catalysis | Utilizes metalloradical catalysis for indene synthesis from readily available starting materials. | Sustainable, uses abundant and cheaper metals. | sigmaaldrich.com |

| Rhodium(I) Catalysis | Effective for coupling reactions, such as with phenylboronic acids and alkynes. | High yields, good functional group tolerance. | researchgate.net |

| Green Solvents (e.g., CPME) | Replacement of traditional volatile organic compounds with more environmentally friendly alternatives. | Reduced environmental impact, potentially higher yields. | researchgate.net |

| One-Pot Tandem Catalysis | Combines hydrogenation and dehydration steps in a single reactor using mixed catalysts. | Process intensification, high yield. | researchgate.net |

Advanced Computational Approaches for Structure-Reactivity Prediction

Computational chemistry has become an indispensable tool for accelerating the design and discovery of novel molecules and for understanding complex reaction mechanisms. Density Functional Theory (DFT) calculations are now routinely used to investigate the mechanisms of reactions, including those for synthesizing indene derivatives. mdpi.comnih.gov For instance, DFT studies have been employed to elucidate the reaction pathways in gold-catalyzed hydroalkylation of ynamides to indenes and to rationalize the regioselectivity in nickel-catalyzed reactions. researchgate.net These calculations can model transition states and reaction intermediates, providing insights that are difficult or impossible to obtain through experimental means alone. researchgate.netrsc.org

Molecular docking is another powerful computational technique, particularly in the context of medicinal chemistry. For dihydroindene derivatives designed as potential therapeutics, docking studies can predict the binding modes and interactions with biological targets. rsc.org For example, researchers have used molecular docking to analyze how novel dihydro-1H-indene derivatives bind to the colchicine (B1669291) site of tubulin, guiding the design of more potent anticancer agents. nih.govnih.gov

Furthermore, methods like the indene-isoindene isomerization stabilization energy (ISE) have been developed to computationally estimate the aromaticity and energetic properties of cyclic systems, which can influence their reactivity and stability. mdpi.com Quantitative Structure-Activity Relationship (QSAR) studies also represent a key computational approach, allowing researchers to build statistical models that correlate chemical structure with biological activity, thereby streamlining the optimization of lead compounds.

Innovation in Advanced Analytical Techniques for Comprehensive Characterization

The unambiguous characterization of complex molecules like 4-Bromo-7-propoxy-2,3-dihydro-1H-indene and its analogs relies on sophisticated analytical methods. While standard techniques remain crucial, innovation in this area focuses on higher resolution, greater sensitivity, and the ability to resolve complex mixtures and stereoisomers.

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for structure elucidation. slideshare.net Advanced 2D-NMR techniques such as COSY (Correlation Spectroscopy), HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for the complete and unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially for complex or dimeric indene structures. researchgate.netresearchgate.netcore.ac.uk These methods reveal through-bond connectivity over two, three, or even more bonds, allowing for the definitive assembly of the molecular structure. researchgate.net

For chiral indene derivatives, which possess one or more stereocenters, the separation and analysis of enantiomers is critical. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a widely employed and effective method. nih.govmdpi.com Additionally, Capillary Electrophoresis (CE) has emerged as a powerful technique for chiral separations, where a chiral selector is added to the running buffer to interact differentially with each enantiomer, enabling their separation. wvu.edu

Mass spectrometry (MS) provides essential information on molecular weight and fragmentation patterns, confirming molecular identity. nist.gov High-resolution mass spectrometry (HRMS) is particularly valuable for determining the precise elemental composition of newly synthesized compounds.

Exploration of New Chemical Space Around the Dihydroindene Core through Derivatization

The 2,3-dihydro-1H-indene core is a versatile scaffold that allows for extensive derivatization, enabling the exploration of new chemical space and the tuning of molecular properties for various applications. thieme-connect.com By introducing different functional groups at various positions on the bicyclic system, researchers can systematically modify a compound's steric and electronic profile.

One major area of exploration is in medicinal chemistry. Scientists have designed and synthesized libraries of dihydroindene derivatives to act as novel therapeutic agents. For instance, by modifying substituents on the dihydroindene core, compounds have been developed as potent tubulin polymerization inhibitors with anti-angiogenic and antitumor activity. nih.govnih.gov Other work has focused on creating derivatives that act as Retinoic Acid Receptor α (RARα) agonists. mdpi.com

The creation of spirocyclic systems represents another exciting direction for derivatization. Spiro-indenes, where a second ring is fused at a single carbon atom of the indene core, create rigid, three-dimensional structures with unique properties. rsc.org Catalytic asymmetric methods are being developed to synthesize chiral spiro-indenes, which are of great interest for creating complex molecular architectures and potential drug candidates. oaepublish.comresearchgate.netacs.org

In materials science, the dihydroindene core has been functionalized to create novel materials. A notable example is the synthesis of indene-fullerene (C60) adducts. researchgate.net These molecules have been investigated as electron-transporting materials in flexible perovskite solar cells, demonstrating how derivatization of the indene scaffold can lead to applications in advanced electronics. nih.govacs.org

Interdisciplinary Research Opportunities Leveraging the Dihydroindene Scaffold

The versatility of the dihydroindene scaffold makes it an attractive platform for interdisciplinary research, bridging synthetic organic chemistry with medicinal chemistry, materials science, and supramolecular chemistry.

Medicinal Chemistry: The dihydroindene core is recognized as a "privileged scaffold" in drug discovery, meaning it is a molecular framework capable of providing ligands for more than one type of biological receptor. mdpi.comresearchgate.net Its rigid structure is ideal for orienting functional groups in a well-defined three-dimensional space to interact with biological targets. This has led to the development of dihydroindene-based compounds as anticancer agents (tubulin inhibitors), melatonergic ligands, and RARα agonists. nih.govresearchgate.netnih.gov Future work will likely see this scaffold explored for activity against a wider range of targets.

Materials Science: The indene moiety is a key building block for functional materials. jfe-chem.com Indene derivatives are used as raw materials for optical functional materials, high-performance resins, and as ligands for metallocene catalysts used in olefin polymerization. jfe-chem.comscispace.com The development of indene-fullerene adducts for use in perovskite solar cells highlights the potential for creating new photoactive and electronic materials. nih.govacs.org

Supramolecular Chemistry: This field involves the study of chemistry "beyond the molecule," focusing on systems held together by non-covalent interactions. youtube.com Molecular scaffolds play a crucial role in supramolecular chemistry by providing a defined framework to control the assembly of functional units. rsc.orgnih.gov The rigid, well-defined structure of the dihydroindene core makes it an excellent candidate for incorporation into larger, self-assembling systems, such as liquid crystals, molecular machines, or bioinspired materials where precise spatial arrangement is key. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.